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LL-2,6-diaminopimelate(2-)

Cat. No.: B1252676
M. Wt: 188.18 g/mol
InChI Key: GMKMEZVLHJARHF-WHFBIAKZSA-L
Attention: For research use only. Not for human or veterinary use.
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Description

Significance of LL-2,6-Diaminopimelate as a Core Metabolite

LL-2,6-diaminopimelate (LL-DAP) is a pivotal metabolite, primarily recognized for its dual role in bacterial physiology. nih.govpnas.org It serves as a direct precursor for the synthesis of L-lysine, an essential amino acid required for protein synthesis. pnas.orgnih.gov Additionally, its isomer, meso-diaminopimelate (meso-DAP), is a fundamental component of the peptidoglycan cell wall in many bacteria, particularly Gram-negative species. nih.govnih.gov The diaminopimelate (DAP) pathway, which produces both LL-DAP and meso-DAP, is part of the larger aspartate metabolic pathway that also yields methionine, threonine, and isoleucine. nih.govpnas.org The essential nature of the DAP pathway for bacterial survival, coupled with its absence in mammals, makes the enzymes involved in this pathway attractive targets for the development of novel antibiotics. pnas.orgpnas.org

Historical Context of LL-2,6-Diaminopimelate Discovery and Early Research

Early investigations into bacterial cell wall composition and amino acid biosynthesis led to the discovery of diaminopimelic acid. Initial studies focused on identifying the components of bacterial cell walls and understanding the nutritional requirements of various bacterial strains. Research in the mid-20th century identified diaminopimelic acid as a unique constituent of bacterial peptidoglycan. microbiologyresearch.org Subsequent work by Antia, Hoare, and Work in 1957 was instrumental in characterizing the different stereoisomers of diaminopimelic acid and identifying the enzyme responsible for their interconversion, initially termed diaminopimelic acid racemase. acs.orgasm.orgqmul.ac.uk These early studies laid the groundwork for understanding the distinct metabolic fates of the LL- and meso-isomers of DAP.

Isomeric Forms of Diaminopimelate and their Biological Distinction

Diaminopimelic acid exists in three stereoisomeric forms: LL-2,6-diaminopimelate, meso-2,6-diaminopimelate (also referred to as D,L-DAP), and DD-2,6-diaminopimelate. acs.orgnih.gov The LL- and meso-isomers are the most biologically significant. acs.org

IsomerChirality at C2Chirality at C6Primary Biological Relevance
LL-2,6-Diaminopimelate SSPrecursor to L-lysine and meso-DAP. nih.govebi.ac.uk
meso-2,6-Diaminopimelate RSComponent of peptidoglycan cross-links. nih.govebi.ac.uk
DD-2,6-Diaminopimelate RRGenerally not biologically active. acs.org

The conversion between LL-DAP and meso-DAP is a critical step in bacterial metabolism, catalyzed by the enzyme diaminopimelate epimerase (DAP epimerase or DapF). nih.govwikipedia.org This enzyme specifically facilitates the stereoinversion at the C2 position of the LL-DAP molecule to produce meso-DAP. qmul.ac.ukwikipedia.org The reaction is reversible, allowing the enzyme to establish an equilibrium between the two isomers. acs.org DAP epimerase is a pyridoxal (B1214274) 5'-phosphate (PLP)-independent enzyme, utilizing a pair of cysteine residues in its active site to catalyze the epimerization through a two-base acid-base mechanism. nih.govpnas.org One cysteine acts as a base to abstract a proton, while the other acts as an acid to donate a proton, resulting in the inversion of stereochemistry. pnas.org

The stereospecificity of the enzymes involved in the DAP pathway is crucial for proper cellular function. LL-DAP is the specific substrate for the final step in lysine (B10760008) biosynthesis. In contrast, meso-DAP is the specific isomer incorporated into the peptidoglycan of many bacteria. plos.orguliege.be For instance, the enzyme UDP-N-acetylmuramoylalanyl-D-glutamyl-2,6-meso-diaminopimelate ligase (MurE) specifically recognizes and adds meso-DAP to the growing peptidoglycan precursor. plos.orgfrontiersin.org The enzyme diaminopimelate decarboxylase (LysA), which catalyzes the final step of lysine synthesis, is specific for meso-DAP in some pathways but can also act on LL-DAP in others. However, the epimerization of LL-DAP to meso-DAP is often a prerequisite. pnas.org This strict stereochemical control ensures that the correct building blocks are used for protein synthesis and cell wall construction, highlighting the importance of DAP epimerase in directing the metabolic flow of diaminopimelate. acs.org

LL-2,6-Diaminopimelate and meso-2,6-Diaminopimelate Interconversion

Overview of Key Biological Roles of LL-2,6-Diaminopimelate

The primary biological significance of LL-2,6-diaminopimelate lies in its position as a branch point intermediate in bacterial and plant metabolism.

In the most common variant of the lysine biosynthesis pathway found in bacteria and plants, LL-DAP is the penultimate precursor to L-lysine. pnas.orgebi.ac.uk The synthesis of LL-DAP can occur through several routes, including the succinylase and acetylase pathways, where tetrahydrodipicolinate is converted to LL-DAP through a series of reactions involving acylated intermediates. pnas.orgebi.ac.uk A more direct route, known as the aminotransferase pathway, involves the direct conversion of tetrahydrodipicolinate to LL-DAP by the enzyme LL-diaminopimelate aminotransferase (DapL). frontiersin.orgasm.orgexpasy.org Following its synthesis, LL-DAP is typically epimerized to meso-DAP, which is then decarboxylated by diaminopimelate decarboxylase (LysA) to yield L-lysine. pnas.orgresearchgate.net

Role in Peptidoglycan Biosynthesis

The biosynthesis of peptidoglycan is a complex process involving multiple enzymatic steps. LL-DAP plays a critical role in one of the variants of the DAP pathway. frontiersin.org Specifically, LL-DAP is converted to meso-diaminopimelate (m-DAP) by the enzyme diaminopimelate epimerase (DapF). innovareacademics.inwikipedia.org This epimerization reaction is a crucial step, as m-DAP is the direct precursor that is incorporated into the peptidoglycan structure of most Gram-negative bacteria and some Gram-positive bacteria. nih.govqmul.ac.uk

In these bacteria, the enzyme UDP-N-acetylmuramoyl-L-alanyl-D-glutamate--meso-2,6-diaminopimelate ligase (MurE) catalyzes the addition of m-DAP to the growing peptidoglycan precursor chain. nih.govdrugbank.com The absence or incorrect incorporation of m-DAP can lead to a compromised cell wall, ultimately resulting in cell lysis due to internal osmotic pressure. frontiersin.orgfrontiersin.org

The conversion of LL-DAP to m-DAP is a key control point in the pathway. In some bacteria, alternative pathways for DAP synthesis exist. For instance, some organisms utilize LL-diaminopimelate aminotransferase (DapL) to directly produce LL-DAP from tetrahydrodipicolinate. innovareacademics.infrontiersin.orgnih.gov This highlights the diverse strategies bacteria employ to synthesize this essential cell wall component. Research has shown that in mutants lacking the DapF enzyme, LL-DAP can accumulate and even be incorporated into the peptidoglycan, although this leads to structural abnormalities and affects cell viability. asm.org

Scope of Current Academic Inquiry into LL-2,6-Diaminopimelate

Current academic research on LL-2,6-diaminopimelate is multifaceted, with a significant focus on its potential as a target for novel antimicrobial agents. Since the DAP pathway is essential for many bacteria but absent in humans, the enzymes involved in this pathway, including those that metabolize LL-DAP, are attractive targets for drug development. nih.govpnas.org

A major area of investigation is the inhibition of enzymes like diaminopimelate epimerase (DapF) and N-succinyl-L,L-diaminopimelate desuccinylase (DapE), which are critical for the production of m-DAP from LL-DAP precursors. innovareacademics.inmedigraphic.com The development of specific inhibitors for these enzymes could lead to a new class of antibiotics. pnas.org

Furthermore, the diversity of the DAP pathway across different bacterial species is an active area of study. Researchers are exploring the different variants of the pathway, such as the aminotransferase pathway involving LL-DAP aminotransferase (DapL), to identify species-specific targets for narrow-spectrum antibiotics. nih.govinnovareacademics.inplos.org This approach could help to combat the rise of antibiotic-resistant bacteria. pnas.orgplos.org

Recent studies have also focused on the structural and mechanistic details of the enzymes in the DAP pathway. High-resolution crystal structures of enzymes like diaminopimelate epimerase in complex with inhibitors have provided valuable insights into their catalytic mechanisms, which can aid in the rational design of more potent and specific inhibitors. pnas.org The essentiality of the DAP pathway for bacterial survival, underscored by the lethal effects of its disruption, continues to drive research into LL-2,6-diaminopimelate and its metabolic network. nih.gov

Data Tables

Table 1: Key Enzymes in the LL-2,6-Diaminopimelate Pathway

Enzyme NameAbbreviationFunctionEC Number
LL-diaminopimelate aminotransferaseDapL / LL-DAP-ATCatalyzes the conversion of tetrahydrodipicolinate to LL-diaminopimelate. expasy.orguniprot.org2.6.1.83 expasy.orgqmul.ac.uk
N-succinyl-L,L-diaminopimelate desuccinylaseDapECatalyzes the hydrolysis of N-succinyl-L,L-diaminopimelate to LL-diaminopimelate and succinate (B1194679). innovareacademics.inmedigraphic.com3.5.1.18 frontiersin.org
Diaminopimelate epimeraseDapFCatalyzes the epimerization of LL-2,6-diaminopimelate to meso-diaminopimelate. innovareacademics.inwikipedia.org5.1.1.7 wikipedia.org
UDP-N-acetylmuramoyl-L-alanyl-D-glutamate--meso-2,6-diaminopimelate ligaseMurEAdds meso-diaminopimelate to the peptidoglycan precursor. nih.govfrontiersin.org6.3.2.13 nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H12N2O4-2 B1252676 LL-2,6-diaminopimelate(2-)

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H12N2O4-2

Molecular Weight

188.18 g/mol

IUPAC Name

(2S,6S)-2,6-diaminoheptanedioate

InChI

InChI=1S/C7H14N2O4/c8-4(6(10)11)2-1-3-5(9)7(12)13/h4-5H,1-3,8-9H2,(H,10,11)(H,12,13)/p-2/t4-,5-/m0/s1

InChI Key

GMKMEZVLHJARHF-WHFBIAKZSA-L

SMILES

C(CC(C(=O)[O-])N)CC(C(=O)[O-])N

Isomeric SMILES

C(C[C@@H](C(=O)[O-])N)C[C@@H](C(=O)[O-])N

Canonical SMILES

C(CC(C(=O)[O-])N)CC(C(=O)[O-])N

Origin of Product

United States

Biosynthetic Pathways Involving Ll 2,6 Diaminopimelate

The Aspartate Pathway to Lysine (B10760008) and Diaminopimelic Acid

The journey to LL-DAP begins with the common amino acid L-aspartate, which is channeled into a specialized metabolic route known as the diaminopimelate (DAP) pathway. nih.govmdpi.com This pathway is not only responsible for producing DAP isomers but also for the essential amino acid L-lysine in bacteria, plants, fungi, and archaea. wikipedia.orgmdpi.com The initial series of reactions are highly conserved and lay the foundation for subsequent, more varied enzymatic steps.

Initial Conserved Steps Leading to L-2,3,4,5-Tetrahydrodipicolinate (THDPA)

The conversion of L-aspartate into L-2,3,4,5-tetrahydrodipicolinate (THDPA) represents the committed and regulated portion of the DAP pathway. pnas.org This multi-step process is catalyzed by a series of enzymes that are highly conserved across a wide range of bacterial species.

The first committed step in the DAP pathway is catalyzed by the enzyme dihydrodipicolinate synthase (DapA) . researchgate.netebi.ac.uk This enzyme facilitates the condensation of L-aspartate-β-semialdehyde (ASA) and pyruvate. researchgate.netebi.ac.uk The reaction mechanism proceeds via a ping-pong kinetic scheme, initiated by the formation of a Schiff base between the enzyme's active site lysine residue and pyruvate. researchgate.netwikipedia.org This is followed by an aldol-like condensation with ASA, subsequent cyclization, and dehydration to yield the product, L-2,3-dihydrodipicolinate (DHDPA). ebi.ac.uk DapA is a key regulatory point in the pathway, often subject to allosteric feedback inhibition by the final product, L-lysine. researchgate.net

Following its synthesis, DHDPA is immediately reduced by dihydrodipicolinate reductase (DapB) to form the stable intermediate L-2,3,4,5-tetrahydrodipicolinate (THDPA). nih.govresearchgate.net This reaction is dependent on the cofactor NADH or NADPH, with a preference for NADH in some organisms. nih.govwikigenes.org The kinetic mechanism is an ordered process where the reduced nucleotide binds to the enzyme first, followed by DHDPA. nih.gov The reaction involves the stereospecific transfer of a hydride ion from the nucleotide to the C4 position of DHDPA. nih.gov The resulting product, THDPA, serves as a critical branch point, leading to different variants of the DAP pathway. pnas.org

Dihydrodipicolinate Synthase (DapA) Catalysis

Divergent Pathways to LL-2,6-Diaminopimelate

From THDPA, several distinct enzymatic routes have been identified in bacteria for the synthesis of LL-DAP. These variations highlight the metabolic diversity among different bacterial species. The most common of these is the succinylase pathway. pnas.orginnovareacademics.in

The succinylase pathway, also known as an acyl pathway variant, is the most widely distributed route for DAP biosynthesis in bacteria, particularly in Gram-negative bacteria and many Gram-positive species. pnas.orginnovareacademics.in This pathway involves a series of reactions that utilize a succinyl group to protect one of the amino groups during the transformation.

The first committed step of the succinylase branch is catalyzed by tetrahydrodipicolinate N-succinyltransferase (DapD) . researchgate.net This enzyme facilitates the transfer of a succinyl group from succinyl-CoA to the amino group of THDPA. researchgate.net This reaction opens the cyclic THDPA to form the linear intermediate, N-succinyl-L-2-amino-6-ketopimelate (NSAKP). innovareacademics.inresearchgate.net The product of the DapD-catalyzed reaction, NSAKP, then proceeds to the next step in the pathway, which involves a transamination reaction. nih.gov

EnzymeSubstrate(s)ProductCofactor
Dihydrodipicolinate Synthase (DapA)L-aspartate-β-semialdehyde, PyruvateL-2,3-dihydrodipicolinate-
Dihydrodipicolinate Reductase (DapB)L-2,3-dihydrodipicolinateL-2,3,4,5-tetrahydrodipicolinateNADH/NADPH
Tetrahydrodipicolinate N-succinyltransferase (DapD)L-2,3,4,5-tetrahydrodipicolinate, Succinyl-CoAN-Succinyl-L-2-amino-6-ketopimelate-
Transamination to N-Succinyl-LL-2,6-Diaminopimelate (NSDAP) by DapC
The Acetylase Pathway (Acyl Pathway Variant)

The acetylase pathway represents a variation of the acyl pathway for DAP biosynthesis and is mechanistically analogous to the succinylase pathway. pnas.orgebi.ac.uk This pathway is notably found in certain species of the genus Bacillus. ebi.ac.ukinnovareacademics.in

Instead of utilizing succinyl-CoA to protect the amino group, the acetylase pathway employs acetyl-CoA. frontiersin.orgebi.ac.uk The pathway proceeds through N-acetylated intermediates, which are analogous to the N-succinylated compounds in the succinylase pathway. ebi.ac.ukinnovareacademics.in This includes the formation of N-acetyl-2-amino-6-ketopimelate, followed by transamination to N-acetyl-LL-2,6-diaminopimelate, and finally deacetylation to yield LL-DAP. asm.orgebi.ac.uk While the pathway has been identified biochemically, the specific genes encoding all the enzymes in this variant have not been as extensively characterized as those in the succinylase pathway. pnas.orgebi.ac.uk

The LL-Diaminopimelate Aminotransferase (DapL) Pathway

A more recently discovered and distinct route for LL-DAP synthesis is the LL-diaminopimelate aminotransferase (DapL) pathway. nih.govfrontiersin.org This pathway has been identified in a range of organisms, including the bacteria Chlamydia, Leptospira, and Treponema, as well as in plants and cyanobacteria. frontiersin.orgpnas.orgebi.ac.uk

The hallmark of the DapL pathway is the direct conversion of tetrahydrodipicolinate (THDPA) to LL-2,6-diaminopimelate in a single enzymatic step. frontiersin.orgplos.orgutoronto.ca This reaction is catalyzed by the enzyme LL-diaminopimelate aminotransferase (DapL), also known as LL-DAP-AT. expasy.orguniprot.org DapL is a pyridoxal (B1214274) phosphate (B84403) (PLP)-dependent enzyme that facilitates a transamination reaction, using an amino donor like glutamate (B1630785) to convert THDPA directly to LL-DAP. frontiersin.orginnovareacademics.in

A key feature of the DapL pathway is its efficiency, as it bypasses the multiple enzymatic steps characteristic of the acyl pathways. nih.govplos.org Specifically, the single reaction catalyzed by DapL circumvents the need for the three enzymes of the succinylase pathway: DapD (succinyltransferase), DapC (aminotransferase), and DapE (desuccinylase). frontiersin.orgplos.org This streamlined approach to LL-DAP synthesis represents a significant variation in the broader family of DAP biosynthetic pathways. nih.govfrontiersin.org

Data Tables

Table 1: Enzymes in the Biosynthesis of LL-2,6-Diaminopimelate

PathwayEnzymeAbbreviationEC NumberReaction
Succinylase PathwayN-Succinyldiaminopimelate aminotransferaseDapC2.6.1.17N-succinyl-2-l-amino-6-oxoheptanedioate + L-glutamate <=> N-succinyl-L-2,6-diaminoheptanedioate + 2-oxoglutarate uniprot.org
Succinylase PathwaySuccinyl-diaminopimelate desuccinylaseDapE3.5.1.18N-succinyl-L,L-diaminopimelic acid + H₂O <=> L,L-2,6-diaminopimelate + succinate (B1194679) uniprot.org
Acetylase Pathway2,3,4,5-tetrahydropyridine-2,6-dicarboxylate N-acetyltransferaseDapH2.3.1.89Acetyl-CoA + (S)-2,3,4,5-Tetrahydrodipicolinate <=> CoA + N-Acetyl-(S)-2-amino-6-oxoheptanedioate uniprot.org
Acetylase PathwayAcetyldiaminopimelate deacetylase--N-acetyl-L-2-amino-6-diaminopimelate + H₂O <=> L,L-DAP + acetate (B1210297) ebi.ac.uk
DapL PathwayLL-diaminopimelate aminotransferaseDapL2.6.1.83(S)-2,3,4,5-tetrahydrodipicolinate + L-glutamate <=> (2S,6S)-2,6-diaminopimelate + 2-oxoglutarate expasy.orguniprot.org

Table 2: Intermediates in the Biosynthesis of LL-2,6-Diaminopimelate

PathwayCompound NameAbbreviation
Succinylase PathwayN-succinyl-2-amino-6-ketopimelateNSAKP
Succinylase PathwayN-Succinyl-LL-2,6-diaminopimelateNSDAP innovareacademics.in
Acetylase PathwayN-acetyl-2-amino-6-ketopimelate-
Acetylase PathwayN-acetyl-LL-2,6-diaminopimelate-
All PathwaysTetrahydrodipicolinateTHDPA
Direct Conversion of THDPA to LL-2,6-Diaminopimelate
The Diaminopimelate Dehydrogenase (Ddh) Pathway

The diaminopimelate (DAP) pathway is crucial for the synthesis of L-lysine and the essential peptidoglycan component, meso-diaminopimelate (meso-DAP), in most bacteria and plants. ebi.ac.uknih.gov Within this broader metabolic route, four distinct variants have been identified, one of which is the Diaminopimelate Dehydrogenase (Ddh) pathway. ebi.ac.uknih.gov This pathway is notable for its efficiency, as it bypasses several steps found in the more common succinylase and acetylase variants. nih.govresearchgate.netnih.gov The Ddh pathway is utilized by a limited range of bacteria, including species such as Corynebacterium glutamicum and some members of the Bacillus and Brevibacterium genera. ebi.ac.uktandfonline.comasm.org In some organisms, like C. glutamicum, the Ddh pathway can operate concurrently with the succinylase pathway. ebi.ac.ukasm.org The key enzyme in this pathway is meso-diaminopimelate dehydrogenase (Ddh), which directly synthesizes meso-DAP. nih.govnih.govplos.org

The hallmark of the Ddh pathway is the direct, single-step conversion of L-2,3,4,5-tetrahydrodipicolinate (THDP) to meso-DAP. nih.govebi.ac.uk This reaction is catalyzed by the enzyme meso-diaminopimelate dehydrogenase (EC 1.4.1.16). nih.govplos.org The enzyme facilitates a reversible NADP⁺-dependent oxidative deamination of the D-amino acid center of meso-DAP to yield L-α-amino-ε-ketopimelate, ammonia, and NADPH. tandfonline.complos.org The physiologically forward reaction is a reductive amination, where L-2-amino-6-ketopimelate (the ring-opened form of THDP) is condensed with ammonia, utilizing NADPH as the reducing agent, to form meso-DAP directly. nih.govtandfonline.com

Research on the Ddh from Corynebacterium glutamicum has provided detailed insights into its kinetics. The enzyme is highly specific for its substrates and demonstrates distinct pH optima for its forward and reverse reactions. tandfonline.com

SubstrateMichaelis Constant (Km)
meso-2,6-diaminopimelate3.1 mM
NADP⁺0.12 mM
L-2-amino-6-ketopimelate0.28 mM
Ammonia36 mM
NADPH0.13 mM
Table 1: Michaelis constants for meso-diaminopimelate dehydrogenase from C. glutamicum. Data sourced from studies on the purified enzyme. tandfonline.com

The direct synthesis of meso-DAP in the Ddh pathway has significant implications for the cellular pool of LL-2,6-diaminopimelate (LL-DAP). Because the Ddh pathway bypasses the enzymatic steps that form and subsequently process LL-DAP, its operation circumvents the production of LL-DAP as a pathway intermediate. nih.govnih.gov In contrast, the succinylase and acetylase pathways both involve the synthesis of N-acylated intermediates that are eventually converted to LL-DAP, which must then be epimerized to meso-DAP. ebi.ac.uknih.govpnas.org

Role of Ll 2,6 Diaminopimelate in Bacterial Cell Wall Peptidoglycan Metabolism

LL-2,6-Diaminopimelate as an Intermediate in Peptidoglycan Synthesis

In the intricate pathway of peptidoglycan synthesis, LL-DAP primarily serves as the direct precursor to meso-diaminopimelic acid (meso-DAP). pnas.org This conversion is catalyzed by the enzyme diaminopimelate epimerase, encoded by the dapF gene. pnas.orgelifesciences.orgoup.com Meso-DAP is a crucial component of the peptidoglycan in most Gram-negative bacteria and some Gram-positive bacteria, where it is incorporated into the pentapeptide stem of the peptidoglycan monomer. nih.govresearchgate.netasm.orgportlandpress.com

The synthesis of the peptidoglycan precursor, UDP-N-acetylmuramyl-pentapeptide, occurs in the cytoplasm through a series of enzymatic reactions. One of these steps involves the addition of meso-DAP to the UDP-N-acetylmuramyl-L-alanyl-D-glutamate intermediate by the enzyme MurE. nih.govoup.com Therefore, the availability of meso-DAP, and by extension the epimerization of LL-DAP, is essential for the continuation of peptidoglycan precursor synthesis. pnas.org

While meso-DAP is the preferred substrate for the MurE ligase, studies have shown that in its absence, such as in dapF mutants, LL-DAP can be incorporated into the peptidoglycan precursors, UDP-N-acetylmuramyl-tripeptide and UDP-N-acetylmuramyl-pentapeptide. nih.govasm.orgasm.org However, this incorporation is significantly less efficient. Research has demonstrated that the affinity of the DAP-adding enzyme (MurE) for LL-DAP is substantially lower than for meso-DAP. The Km value for LL-DAP was reported to be 3.6 x 10-2 M, in stark contrast to 1.1 x 10-5 M for meso-DAP, indicating a much weaker binding of LL-DAP to the enzyme. nih.govnih.govresearchgate.net This inefficiency highlights the critical role of the epimerization step in ensuring a sufficient supply of the correct stereoisomer for efficient peptidoglycan synthesis.

Relationship between LL-2,6-Diaminopimelate and Peptidoglycan Structure

The stereochemistry of the diaminopimelic acid at the third position of the pentapeptide stem has profound implications for the final architecture and integrity of the bacterial cell wall.

The Peptidoglycan Monomer and Pentapeptide Stem

The fundamental building block of the peptidoglycan layer is the monomer, which consists of two linked amino sugars, N-acetylglucosamine (NAG) and N-acetylmuramic acid (NAM), and a pentapeptide chain attached to the NAM residue. researchgate.netlibretexts.org In many Gram-negative bacteria, such as Escherichia coli, this pentapeptide stem typically has the sequence L-alanine-D-glutamic acid-meso-diaminopimelic acid-D-alanine-D-alanine. nih.govlibretexts.org This monomer unit, also known as Lipid II when attached to a bactoprenol (B83863) carrier molecule, is transported across the cytoplasmic membrane to the periplasm for polymerization into the growing peptidoglycan sacculus. wikipedia.org

Importance of meso-DAP for Cross-Linking in Gram-Negative Bacteria

The structural integrity of the peptidoglycan meshwork relies on the cross-linking of adjacent glycan strands via their peptide stems. In Gram-negative bacteria, a common type of cross-link is formed between the carboxyl group of the D-alanine at position four of one peptide stem and the amino group of meso-DAP at position three of a neighboring peptide stem. nih.govportlandpress.comnih.gov This 4-3 cross-link is crucial for the rigidity and stability of the cell wall. The specific stereochemistry of meso-DAP is essential for the proper orientation and enzymatic activity of the transpeptidases that catalyze this cross-linking reaction. nih.govasm.org

Consequences of LL-DAP Accumulation on Peptidoglycan Architecture (e.g., dapF mutants)

In bacterial mutants that lack a functional diaminopimelate epimerase (dapF mutants), the cellular pool of LL-DAP increases significantly relative to meso-DAP. nih.govasm.orgnih.gov This imbalance leads to the incorporation of LL-DAP into the peptidoglycan structure, resulting in notable architectural defects. elifesciences.orgoup.combiorxiv.org

Analysis of the peptidoglycan composition in dapF mutants has revealed a significant decrease in the proportion of the main peptidoglycan dimer compared to the parental strain. nih.govasm.orgasm.org This reduction in dimer formation is a direct consequence of the inefficient use of LL-DAP-containing monomers in the cross-linking process. The altered stereochemistry at the third position of the peptide stem hinders the ability of transpeptidases to form stable cross-bridges.

The incorporation of LL-DAP into the peptidoglycan has a profound impact on the formation of D-alanyl-DAP cross-bridges. Studies have shown that while LL-DAP can be found in the monomeric units of the peptidoglycan in dapF mutants, it is almost exclusively located in the donor unit of the dimeric fragments. nih.govasm.orgasm.org This indicates that very few, if any, D-alanyl-LL-DAP cross-bridges are successfully formed. The limiting step appears to be the formation of these cross-bridges, suggesting that the transpeptidases are highly specific for the meso-DAP stereoisomer in the acceptor stem. nih.govnih.gov This lack of effective cross-linking leads to a weaker peptidoglycan layer, which can compromise the structural integrity of the cell wall. elifesciences.orgbiorxiv.org

Data Tables

Table 1: Kinetic Parameters of DAP-adding Enzyme (MurE) for DAP Isomers

SubstrateKm (M)Source
meso-DAP1.1 x 10-5 nih.govnih.govresearchgate.net
LL-DAP3.6 x 10-2 nih.govnih.govresearchgate.net

Table 2: Peptidoglycan Composition in E. coli Wild-Type vs. dapF Mutant

Peptidoglycan ComponentWild-Type StraindapF Mutant StrainConsequenceSource
DAP Isomer in PrecursorsPrimarily meso-DAPHigh proportion of LL-DAPInefficient synthesis nih.govasm.org
Main Peptidoglycan DimerHigher proportionLower proportionReduced cross-linking nih.govasm.orgwikigenes.org
DAP Isomer in MonomersPrimarily meso-DAPHigh proportion of LL-DAP- nih.govasm.org
DAP Isomer in DimersPrimarily meso-DAPLL-DAP almost exclusively in donor unitVery few D-alanyl-LL-DAP cross-bridges nih.govasm.org
Altered Peptidoglycan Dimer Proportions

Interactions with Cell Wall Components

Attachment Point for Braun's Lipoprotein (BLP) in Gram-Negative Bacteria

In the complex architecture of the Gram-negative bacterial cell envelope, a crucial link between the outer membrane and the underlying peptidoglycan (PG) layer is established by Braun's lipoprotein (BLP), also known as Lpp. wikipedia.orgnih.gov This connection is not merely physical but is a specific, covalent bond that is fundamental to maintaining the structural integrity of the cell envelope. wikipedia.orgpnas.org The diamino acid LL-2,6-diaminopimelate, in its meso-isomeric form (meso-diaminopimelic acid or m-DAP) within the peptidoglycan, serves as the specific attachment point for BLP. mimedb.orgwikipedia.orgebi.ac.uk

BLP is one of the most abundant proteins in the Escherichia coli cell envelope. wikipedia.orgnih.gov It is anchored to the outer membrane by a lipid moiety at its N-terminus. oup.com The covalent linkage to the peptidoglycan occurs at its C-terminal lysine (B10760008) residue. wikipedia.orgoup.com Specifically, the ε-amino group of the C-terminal lysine of a mature BLP molecule forms a peptide bond with the carboxyl group of a meso-diaminopimelic acid residue located at the third position of the peptidoglycan's peptide stem. oup.com This cross-linking reaction is catalyzed by a class of enzymes known as L,D-transpeptidases (LDTs). oup.com In E. coli, it is estimated that about one-third of the BLP molecules are covalently bound to the peptidoglycan at any given time, with the attachment occurring at approximately every 10th to 12th m-DAP residue. wikipedia.orgoup.com

The process of attaching and detaching BLP is dynamic. While L,D-transpeptidases forge the link, recent research has identified an L,D-endopeptidase, LdtF (also named DpaA), which is a murein hydrolytic enzyme that catalyzes the cleavage of the bond between BLP and the peptidoglycan sacculus. nih.govpnas.orgnih.gov This suggests a regulatory mechanism for modulating the number of linkages between the outer membrane and the cell wall, allowing the cell to adapt to various stress conditions and growth phases. nih.govpnas.org This dynamic equilibrium between attached and free forms of BLP is vital for the controlled expansion and maintenance of the cell envelope. elifesciences.org

Table 1: Key Components of the Braun's Lipoprotein-Peptidoglycan Linkage

ComponentTypeFunctionCitation
meso-Diaminopimelic acid (m-DAP) Amino Acid ResidueLocated in the peptidoglycan stem peptide; provides the carboxyl group for the covalent bond. mimedb.orgoup.com
Braun's Lipoprotein (BLP/Lpp) Outer Membrane LipoproteinAnchors the outer membrane to the peptidoglycan layer. wikipedia.org
C-terminal Lysine Amino Acid ResidueThe terminal residue of BLP that provides the ε-amino group for the covalent bond. oup.com
L,D-Transpeptidases (LDTs) EnzymeCatalyze the formation of the peptide bond between BLP and m-DAP. oup.com
LdtF / DpaA Enzyme (L,D-Endopeptidase)Catalyzes the cleavage of the covalent bond between BLP and m-DAP, regulating the linkage. nih.govpnas.org

Metabolic Flux and Regulation of LL-2,6-Diaminopimelate in Cell Wall Synthesis

The biosynthesis of diaminopimelate (DAP) is a critical metabolic pathway for most bacteria, as its product is a dual-function metabolite. nih.gov It is the penultimate precursor for the synthesis of L-lysine, an essential amino acid for protein synthesis, and it is also directly incorporated as meso-DAP into the peptidoglycan cell wall, particularly in Gram-negative bacteria. nih.govfrontiersin.orgnih.gov The metabolic flux through the DAP pathway must be precisely regulated to satisfy the cellular demands for both protein synthesis and cell wall construction.

The DAP biosynthetic pathway begins with aspartate and involves several enzymatic steps. nih.gov Bacteria have evolved several variations of this pathway, including the succinylase, acetylase, dehydrogenase, and L,L-diaminopimelate aminotransferase (DapL) pathways, to convert the intermediate tetrahydrodipicolinate into DAP. frontiersin.orgasm.org The presence of multiple pathways, sometimes within the same organism like Corynebacterium glutamicum, suggests a need for metabolic flexibility to adapt to different nutrient availabilities. nih.govasm.org

Regulation of the DAP pathway occurs at both the transcriptional and enzymatic levels to control the metabolic flux.

Enzymatic Regulation: The activity of key enzymes in the pathway is controlled by allosteric feedback inhibition. The final end product, L-lysine, is a potent inhibitor of diaminopimelate decarboxylase (LysA), the enzyme that converts m-DAP to lysine. oup.comwikipedia.org Lysine also provides feedback inhibition, albeit to a lesser extent, on DapA. oup.com This regulation ensures that when lysine is abundant, the conversion of m-DAP to lysine is slowed, preserving the m-DAP pool for peptidoglycan synthesis.

Metabolic flux analyses have confirmed the importance of this pathway during bacterial adaptation. For instance, during bloodstream infections, Acinetobacter baumannii shows significantly increased metabolic flux through the peptidoglycan biosynthesis pathway, including the steps that produce meso-diaminopimelate-containing lipid II, highlighting the demand for cell wall precursors in hostile environments. mdpi.com Similarly, intracellular pathogens like Chlamydia trachomatis are thought to rely on their DAP synthesis pathway to build their peptidoglycan, potentially using dicarboxylates from the host cell to feed into this metabolic route. wiley.com This tight regulation and central metabolic role make the DAP biosynthesis pathway an attractive target for the development of new antibacterial compounds. frontiersin.orgresearchgate.net

Table 2: Regulation of the Diaminopimelate (DAP) Biosynthesis Pathway

Regulatory MechanismRegulatorTargetEffectCitation
Transcriptional Control Low intracellular DAP levelsdapA gene promoterIncreased transcription of dapA oup.com
Riboswitch Attenuation L-LysineLYS element (RNA) upstream of DAP/lysine synthesis genesPremature termination of transcription nih.gov
Allosteric Feedback Inhibition L-LysineDihydrodipicolinate synthase (DapA) enzymeInhibition of enzyme activity oup.com
Allosteric Feedback Inhibition L-LysineDiaminopimelate decarboxylase (LysA) enzymeStrong inhibition of enzyme activity, shunting m-DAP to cell wall synthesis oup.comwikipedia.org

Comparative Biology and Evolution of Ll 2,6 Diaminopimelate Pathways

Phylogenetic Distribution of DAP Pathway Variants

The distribution of the different DAP pathway variants across the domains of life reveals distinct evolutionary strategies for lysine (B10760008) biosynthesis. These pathways are categorized primarily by the enzymes used to convert THDP to m-DAP. pnas.orgnih.gov

Bacteria exhibit a remarkable diversity in their strategies for DAP and lysine biosynthesis, employing at least four different variants of the DAP pathway. frontiersin.orgfrontiersin.org

The Acyl Pathways: These are the most widespread and first-discovered variants, utilizing either succinylated or acetylated intermediates. pnas.orgnih.gov The succinylase pathway, common in proteobacteria and many firmicutes and actinobacteria, involves four enzymes: DapD, DapC, DapE, and DapF. nih.govebi.ac.uk An analogous pathway using acetylated intermediates is found in certain Bacillus species. ebi.ac.ukinnovareacademics.in

The Dehydrogenase (Ddh) Pathway: This pathway utilizes a single enzyme, m-DAP dehydrogenase (Ddh), to directly convert THDP to m-DAP. nih.govnih.gov It is considered a more abbreviated route and is found in a limited number of bacteria, such as Corynebacterium glutamicum and some Bacillus species. frontiersin.orgnih.govebi.ac.uk Interestingly, some bacteria possess both the Ddh and an acyl pathway. nih.gov

The Aminotransferase (DapL) Pathway: This recently discovered variant uses LL-diaminopimelate aminotransferase (DapL) to synthesize LL-DAP from THDP in a single transamination reaction, bypassing several steps of the acyl pathways. frontiersin.orgnih.gov The DapL pathway has a narrower phylogenetic distribution, found in approximately 13% of sequenced bacteria as of 2014. frontiersin.org It is present in specific lineages including Cyanobacteria, Chlamydiae, Spirochaetes, and others. nih.gov Pathogenic bacteria such as Chlamydia, Leptospira, and Treponema are known to utilize this pathway. frontiersin.org

Table 1: Major DAP Biosynthesis Pathways in Bacteria
Pathway VariantKey EnzymesIntermediate Steps from THDPPhylogenetic Distribution Example
Succinylase (Acyl)DapD, DapC, DapE, DapF4Most Gram-negative bacteria (e.g., Escherichia coli)
Acetylase (Acyl)Analogous to succinylase pathway4Certain Bacillus species
DehydrogenaseDdh1Corynebacterium glutamicum, Bacillus sphaericus
AminotransferaseDapL, DapF2Chlamydia trachomatis, Leptospira interrogans, Cyanobacteria

The DAP pathway is the exclusive route for lysine biosynthesis in plants and algae. frontiersin.orgresearchgate.netpnas.org These photosynthetic organisms utilize a novel variant of the DAP pathway, specifically the aminotransferase pathway featuring the enzyme DapL. ebi.ac.ukplos.org In plants like Arabidopsis thaliana and algae such as Chlamydomonas reinhardtii, DapL directly converts (S)-tetrahydrodipicolinate into LL-DAP. plos.orgplos.org This is followed by the action of a DAP epimerase (DapF) to produce meso-DAP. researchgate.net The absence of genes for the acyl pathways (dapC, dapD, dapE) in the genomes of Arabidopsis and algae strongly suggests that the DapL pathway is the sole route for lysine synthesis in these organisms. nih.gov The essentiality of the dapL gene for development has been demonstrated in Arabidopsis, highlighting its critical role. plos.orgnih.gov

While the AAA pathway is found in some archaea, the DAP pathway is also present in certain archaeal lineages. frontiersin.orgnih.gov Specifically, the aminotransferase (DapL) pathway has been identified in the archaeon Methanothermobacter thermautotrophicus and in methanococci like Methanocaldococcus jannaschii. ebi.ac.ukasm.org The DapL enzyme from M. thermautotrophicus (MTH52) was identified and shown to be functional. asm.org Further phylogenetic analysis suggests that DapL orthologs are present in two archaeal groups: the Methanobacteriaceae and Archaeoglobaceae. nih.gov

Mammalian systems are incapable of synthesizing lysine de novo and therefore lack the entire DAP pathway. researchgate.netpnas.orgresearchgate.net Lysine is an essential amino acid for mammals and must be obtained from dietary sources. researchgate.netnih.gov This fundamental metabolic difference between most bacteria and mammals has profound biological significance. The enzymes of the bacterial DAP pathway represent ideal targets for the development of novel antimicrobial agents. innovareacademics.innih.gov Inhibiting these enzymes can disrupt two critical bacterial processes: protein synthesis (due to lysine starvation) and cell wall construction. frontiersin.orgplos.org In most Gram-negative bacteria, the DAP pathway product meso-diaminopimelate is a crucial cross-linking component of the peptidoglycan cell wall, while in most Gram-positive bacteria, lysine itself serves this role. frontiersin.orgfrontiersin.org Because these enzymes and the m-DAP intermediate are absent in humans, inhibitors targeting this pathway are expected to have high specificity for bacteria and low mammalian toxicity. innovareacademics.inmdpi.com

Occurrence in Archaea (e.g., Methanothermobacter thermautotrophicus)

Evolutionary Relationships of DAP Pathway Enzymes

The enzymes of the various DAP pathways exhibit interesting evolutionary relationships, with evidence of divergence and lateral gene transfer events shaping their current distribution.

Phylogenetic analyses have revealed that the LL-diaminopimelate aminotransferase (DapL) enzyme exists in two distinct and divergent forms, designated Type I and Type II. frontiersin.orgnih.gov These two types share a relatively low amino acid sequence identity, approximately 30%. nih.govnih.gov

Type I DapL: This form is typically found in plants, such as Arabidopsis thaliana, and in bacteria like those of the genus Chlamydia. plos.orgresearchgate.net

Type II DapL: This form is primarily found in other bacteria. plos.orgresearchgate.net

Despite their divergence, both forms catalyze the same transamination reaction and are more closely related to DapC (the aminotransferase from the acyl pathway) than to other aminotransferases like ArgD, AspC, or TyrB. nih.gov This suggests a common evolutionary origin for the aminotransferases involved in DAP biosynthesis. The structural and kinetic properties of both types have been studied, providing a basis for understanding their functional differences and for the potential design of type-specific inhibitors. nih.govresearchgate.net

Table 2: Divergence of LL-Diaminopimelate Aminotransferase (DapL)
FeatureType I DapLType II DapL
Amino Acid Identity Share approximately 30% identity with each other
Phylogenetic Distribution Plants (e.g., Arabidopsis thaliana), ChlamydiaPrimarily found in certain bacteria
Evolutionary Relationship More closely related to DapC than to other aminotransferases

Conservation of Key Enzymes (DapA, DapB, LysA)

Despite the variations in the intermediate steps of LL-DAP synthesis, several core enzymes are highly conserved across a wide range of bacteria. These enzymes catalyze the initial and final steps of the pathway, highlighting their fundamental importance.

Dihydrodipicolinate Synthase (DapA) and Dihydrodipicolinate Reductase (DapB) : These two enzymes catalyze the first committed steps in the DAP pathway, converting aspartate semialdehyde into tetrahydrodipicolinate. researchgate.net Their genes, dapA and dapB, are found in numerous bacterial species, indicating their ancient origin and essential role in initiating lysine biosynthesis. innovareacademics.in

Diaminopimelate Decarboxylase (LysA) : This enzyme is responsible for the final step in lysine biosynthesis, the decarboxylation of meso-diaminopimelate (m-DAP) to produce L-lysine. innovareacademics.inebi.ac.uk The lysA gene is also broadly distributed among bacteria. nih.gov While the levels of sequence similarity among different LysA proteins can be low, conserved regions essential for substrate and cofactor binding suggest a common evolutionary origin. ebi.ac.uk

The widespread conservation of DapA, DapB, and LysA underscores their indispensable functions in bacterial physiology.

Enzyme Gene Function Conservation
Dihydrodipicolinate SynthaseDapACatalyzes the condensation of aspartate semialdehyde and pyruvate.Highly conserved across many bacterial species. researchgate.netinnovareacademics.in
Dihydrodipicolinate ReductaseDapBCatalyzes the reduction of dihydrodipicolinate to tetrahydrodipicolinate.Highly conserved across many bacterial species. researchgate.netinnovareacademics.in
Diaminopimelate DecarboxylaseLysACatalyzes the final step of lysine biosynthesis, converting m-DAP to L-lysine. innovareacademics.inBroadly conserved, with key functional regions maintained. ebi.ac.uk

Metabolic Redundancy in Certain Bacterial Species (e.g., Corynebacterium glutamicum)

Some bacteria exhibit metabolic redundancy, possessing multiple pathways to synthesize DAP. A notable example is Corynebacterium glutamicum, a bacterium widely used for the industrial production of amino acids like L-lysine. mdpi.com

Corynebacterium glutamicum possesses two distinct pathways for DAP synthesis:

The Succinylase Pathway : This pathway involves a series of reactions where succinylated intermediates are formed. nih.gov

The Dehydrogenase Pathway : This pathway utilizes a single enzyme, meso-diaminopimelate dehydrogenase (Ddh), to directly convert tetrahydrodipicolinate to meso-DAP. nih.govuniprot.org

This metabolic flexibility allows C. glutamicum to adapt to different environmental conditions. The dehydrogenase pathway is more energy-efficient as it bypasses several enzymatic steps of the succinylase pathway. mdpi.com However, the dehydrogenase (Ddh) has a low affinity for its substrate and requires high concentrations of ammonium (B1175870). mdpi.com The presence of both pathways provides a robust system for lysine production. nih.gov Research has shown that other bacteria, such as Bacteroides fragilis and Clostridium thermocellum, may also have redundant pathways for DAP biosynthesis, often possessing both an aminotransferase and a dehydrogenase. innovareacademics.inresearchgate.net

Pathway Key Enzyme(s) Characteristics Organism Example
Succinylase PathwayDapD, DapC, DapEInvolves succinylated intermediates. nih.govCorynebacterium glutamicum, Escherichia coli nih.gov
Dehydrogenase PathwayDdhDirect conversion of THDPA to m-DAP. nih.govCorynebacterium glutamicum nih.gov

Genomic Context and Operon Structures (e.g., dap gene clustering)

The genes encoding the enzymes of the DAP pathway are often organized into clusters or operons on the bacterial chromosome. acs.org This genomic organization allows for the coordinated regulation of gene expression, ensuring that all the necessary enzymes for the pathway are synthesized together when needed. acs.org

The structure of these operons can vary significantly between different bacterial species, reflecting their evolutionary history and the specific regulatory mechanisms they employ. For example, in Escherichia coli, the dap genes are located at different positions on the chromosome. In contrast, other bacteria exhibit a more tightly clustered arrangement. researchgate.net

A striking example of gene clustering is found in Syntrophobacter fumaroxidans, where the genes dapL, lysA, dapF, dapA, and dapB are located contiguously. nih.gov This arrangement suggests that these genes may be co-transcribed as a single polycistronic mRNA, forming a complete functional unit for lysine synthesis from aspartate β-semialdehyde. nih.gov The analysis of genomic context is a powerful tool for identifying new enzymes and understanding the metabolic capabilities of microorganisms. acs.org The presence of dap gene clusters often correlates with the specific DAP biosynthesis pathway utilized by the organism. nih.gov

Research Methodologies and Analytical Approaches for Ll 2,6 Diaminopimelate

Quantification of LL-2,6-Diaminopimelate and its Isomers

The accurate quantification of LL-2,6-diaminopimelate (LL-DAP) and its isomers, meso-DAP and DD-DAP, is crucial for understanding bacterial cell wall biosynthesis and metabolism. Various analytical techniques have been developed to separate and measure these closely related compounds.

High-Performance Liquid Chromatography (HPLC) is a widely used and sensitive method for the analysis of DAP isomers. nih.govsigmaaldrich.comchemicalbook.com These methods typically involve pre-column derivatization of the amino acids to enable their detection by fluorescence or UV detectors.

A common derivatization agent is o-phthalaldehyde (B127526) (OPA), which reacts with the primary amines of DAP in the presence of a thiol, such as ethanethiol, to form fluorescent isoindole derivatives. researchgate.netnih.gov These derivatives can then be separated on a reversed-phase C18 column. nih.govresearchgate.netnih.gov Gradient elution systems are often employed to achieve optimal separation of the derivatized isomers. researchgate.netnih.gov The use of fluorescence detection provides high sensitivity, allowing for the measurement of picomole quantities of the substrate and its products. nih.gov

Different HPLC methods have been developed to either separate all three diastereomers (LL, DD, and meso) or to quantify total DAP as a single peak. One method allows for the separation of DAP stereoisomers with retention times of approximately 26.87 and 27.81 minutes, while another procedure results in a single peak for total DAPA derivatives at around 37.67 minutes. researchgate.net The latter can be beneficial for improved reliability in certain applications. researchgate.net The choice of UV detection wavelength can also be optimized, with measurements at 230.7 nm producing stronger signals compared to 337 nm, although the latter may offer lower limits of detection. researchgate.net

The application of these HPLC techniques has been demonstrated in the analysis of DAP isomers in the cell walls of various Gram-positive bacteria and in complex biological samples like rumen fluid. nih.govtandfonline.com For instance, a method was successfully established for detecting γ-D-glutamyl-meso-diaminopimelic acid (iE-DAP) in the rumen fluid of dairy cows, with a linear range of 5–500 µg/mL. tandfonline.com

Table 1: Comparison of HPLC Methods for DAP Isomer Analysis

Feature Method 1 Method 2
Separation Separates DAP stereoisomers Quantifies total DAPA as one peak
Retention Time (DAPA) ~26.87 & 27.81 min ~37.67 min
Run Time 55 min 55 min
Derivatization Pre-column with o-phthalaldehyde (OPA) and ethanethiol Pre-column with o-phthalaldehyde (OPA) and ethanethiol
Detection UV (230.7 nm, 337 nm), Fluorescence UV (230.7 nm, 337 nm), Fluorescence

| Column | Reversed-phase C18 | Reversed-phase C18 |

This table is generated based on data from a study comparing two HPLC methods for DAPA analysis. researchgate.net

Thin Layer Chromatography (TLC) provides a simpler, more cost-effective method for the qualitative and semi-quantitative analysis of DAP isomers. scientificlabs.co.uknih.govsigmaaldrich.com It is particularly useful for chemotaxonomic classification of actinomycetes by determining the presence of specific DAP stereoisomers in whole-cell hydrolysates. nih.gov

For the separation of DAP isomers, TLC is typically performed on cellulose (B213188) plates. nih.gov Pyridine-free solvent systems have been developed to improve safety and separation. nih.gov Two such systems are:

Methanol/0.05 M potassium hydrogen phthalate (B1215562) buffer (pH 4) in a 2:1 (v/v) ratio. nih.gov

Methanol/0.12 M dimethylaminopyridine (DMAP) in H₂O (pH 6) in a 2:1 (v/v) ratio. nih.gov

Repeated TLC can be used to separate a commercial DAP standard, which is a mixture of LL, DD, and meso isomers, into its individual components. nih.gov The separated isomers can then be used as standards to confirm the identity of DAP isomers in bacterial samples, often in conjunction with HPLC for more precise quantification. nih.gov TLC has also been successfully used for the separation of whole-cell sugars, another important marker in bacterial classification. nih.gov

Enzymatic assays offer a highly specific method for the quantification of individual DAP isomers. nih.gov These assays utilize enzymes that act on specific isomers of DAP. For example, diaminopimelate decarboxylase specifically targets the meso-DAP isomer. nih.gov

A coupled enzymatic assay can be used to measure both meso- and LL-isomers. This involves the use of two enzymes:

Diaminopimelate decarboxylase: Converts meso-DAP to L-lysine, which can be measured manometrically. nih.gov

Diaminopimelate epimerase: Converts LL-DAP into meso-DAP. nih.gov

In this coupled assay, the epimerase converts LL-DAP to meso-DAP, which is then decarboxylated by the decarboxylase. The total amount of CO₂ produced corresponds to the sum of the initial meso- and LL-DAP. nih.gov The DD-isomer is not affected by either enzyme and can be measured colorimetrically after the enzymatic reactions are complete. nih.gov Total DAP can also be measured colorimetrically before the enzymatic treatment to allow for the calculation of each isomer's proportion. nih.gov

These enzymatic methods have been applied to determine the isomeric composition of DAP in the cell walls of bacteria such as Bacillus cereus, Bacillus megaterium, and Escherichia coli. nih.gov

Thin Layer Chromatography (TLC)

Isotopic Labeling and Metabolic Flux Analysis

Isotopic labeling is a powerful technique used in conjunction with metabolic flux analysis (MFA) to quantitatively study the rates of metabolic reactions (fluxes) within a cell. nih.gov This approach involves introducing a substrate enriched with a stable isotope, such as ¹³C, into a biological system and then tracking the incorporation of this isotope into downstream metabolites. frontiersin.org The resulting labeling patterns in these metabolites provide detailed information about the active metabolic pathways and their relative contributions. nih.govfrontiersin.org

In the context of the LL-2,6-diaminopimelate (LL-DAP) pathway, MFA with stable isotope tracers is a key method for elucidating the in vivo fluxes of lysine (B10760008) biosynthesis. nih.govnih.gov Because intracellular fluxes cannot be measured directly, the labeling patterns of intermediates like LL-DAP become crucial reporters of metabolic activity. nih.govfrontiersin.org The fundamental principle is that under steady-state conditions, the isotopic labeling pattern of a product is a flux-weighted average of the labeling patterns of its precursor substrates. nih.gov

A notable challenge in applying MFA to the LL-DAP pathway arises from the symmetrical nature of the LL-2,6-diaminopimelate molecule. This symmetry can lead to "scrambling" of the isotopic label. nih.gov LL-DAP possesses a rotational symmetry axis, which makes its two carboxyl groups biochemically indistinguishable. nih.gov Consequently, when LL-DAP is decarboxylated to produce L-lysine, there are two possible ways for the carbon backbone to be cleaved, which can complicate the interpretation of labeling data. To accurately model the metabolic fluxes, it is essential to account for these multiple mapping variants in the computational analysis. nih.gov

The data derived from isotopic labeling experiments, typically analyzed by mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy, are used to constrain a computational model of the metabolic network. frontiersin.org This allows for the estimation of intracellular fluxes, providing a detailed snapshot of cellular metabolism. frontiersin.org

Structural Determination Techniques

X-ray Crystallography of LL-DAP Pathway Enzymes

X-ray crystallography has been instrumental in elucidating the three-dimensional structures of enzymes involved in the LL-DAP pathway, providing critical insights into their function and mechanism. These structural studies are foundational for understanding substrate specificity and for the rational design of inhibitors, which could serve as novel antibiotics or herbicides. nih.govrcsb.org

A key enzyme that has been structurally characterized is LL-diaminopimelate aminotransferase (LL-DAP-AT). The crystal structure of LL-DAP-AT from Arabidopsis thaliana (AtDAP-AT) was determined at a resolution of 1.95 Å. nih.govrcsb.org For this study, the cDNA of AtDAP-AT was cloned and expressed in Escherichia coli. The structure was solved using the multiple-wavelength anomalous dispersion (MAD) method with a seleno-methionine derivative of the protein. nih.govrcsb.org

The structural analysis revealed that AtDAP-AT is a homodimer, with each subunit containing a pyridoxal-5'-phosphate (PLP) cofactor in the active site. nih.govrcsb.org The enzyme belongs to the type I fold family of PLP-dependent enzymes. nih.gov Comparison with other aminotransferases showed that while the residues for binding PLP are well-conserved, specific residues from the adjacent monomer, such as Glu97* and Asn309*, are positioned in the active site, suggesting their importance in recognizing the specific substrates. nih.gov The crystal structures of AtDAP-AT have also been solved in complex with substrates and their analogs, which has helped in modeling the binding of LL-DAP and L-glutamate. nih.govnih.gov

Similarly, the crystal structures of LL-DAP-AT from other organisms, including Chlamydia trachomatis and Mycobacterium tuberculosis, have been determined, highlighting both conserved features and species-specific differences. innovareacademics.in For instance, the LL-DAP-AT from M. tuberculosis is also a homodimer with PLP in the active site and consists of a large and a small domain. innovareacademics.in

The structures of other enzymes in the broader DAP pathway, such as diaminopimelate epimerase (DapF), have also been resolved for several bacterial species. innovareacademics.inresearchgate.net For example, the crystal structure of DapF from Haemophilus influenzae revealed that the enzyme can exist in open and closed conformations depending on substrate binding. innovareacademics.in

Below is an interactive table summarizing the crystallographic data for selected LL-DAP pathway enzymes.

EnzymeOrganismPDB IDResolution (Å)Method
LL-Diaminopimelate Aminotransferase (LL-DAP-AT)Arabidopsis thaliana2Z201.95X-ray Diffraction
LL-Diaminopimelate Aminotransferase (LL-DAP-AT)Chlamydomonas reinhardtii-1.35X-ray Diffraction
N-Succinyl-L,L-diaminopimelate Desuccinylase (DapE)Haemophilus influenzae-2.2X-ray Diffraction
Tetrahydrodipicolinate N-succinyltransferase (DapD)Mycobacterium bovis-2.20X-ray Diffraction

Spectroscopic Methods for Enzyme-Substrate Interactions

Spectroscopic techniques are vital for studying the dynamic interactions between enzymes of the LL-DAP pathway and their substrates. These methods provide information on reaction kinetics, substrate binding, and the chemical environment of the active site.

UV-Visible (UV-Vis) Spectrophotometry is commonly used to monitor enzymatic reactions in real-time. For instance, the activity of N-succinyl-L,L-diaminopimelic acid desuccinylase (DapE) is assayed by monitoring the cleavage of the amide bond in its substrate, N-succinyl-L,L-diaminopimelate (SDAP), at a wavelength of 225 nm. marquette.edumarquette.edu This method allows for the determination of key kinetic parameters such as Km and Vmax. marquette.edu Similarly, the activity of LL-DAP aminotransferase can be measured using a coupled assay system where the production of reaction products is monitored spectrophotometrically. pnas.org For example, the reverse reaction, which converts LL-DAP and 2-oxoglutarate to tetrahydrodipicolinate (THDP), can be followed by detecting the THDP product. pnas.org

Circular Dichroism (CD) Spectroscopy can be employed to study the secondary and tertiary structure of the enzymes and any conformational changes that occur upon substrate or inhibitor binding.

Fluorescence Spectroscopy is another powerful tool. The intrinsic fluorescence of tryptophan residues in the enzyme can be monitored. Changes in this fluorescence upon the binding of a substrate or inhibitor can provide information about the binding event and the environment of the active site.

Electron Paramagnetic Resonance (EPR) Spectroscopy has been used to characterize the metal-binding sites in metalloenzymes of the DAP pathway, such as DapE. By substituting the native Zn(II) ions with a paramagnetic ion like Co(II), EPR spectra can reveal details about the coordination geometry of the metal center. Studies on Co(II)-substituted DapE from H. influenzae indicated that the first Co(II) binds in a five-coordinate site, while the second binds in an octahedral site. marquette.edu

Nuclear Magnetic Resonance (NMR) Spectroscopy is used to determine the structure of substrates and products and to confirm their identity and purity. For example, ¹H and ¹³C NMR have been used to characterize synthesized SDAP. marquette.edunih.gov

These spectroscopic methods, often used in combination, provide a comprehensive picture of the enzyme-substrate interactions that are central to the function of the LL-DAP pathway.

In Vitro and In Vivo Enzymatic Activity Assays

The functional characterization of enzymes in the LL-2,6-diaminopimelate pathway relies on both in vitro and in vivo activity assays. These assays are essential for confirming the enzymatic function of a putative gene, determining kinetic parameters, and assessing substrate specificity.

In Vitro Assays: These assays are performed in a controlled laboratory environment using purified enzymes or crude cell extracts. For LL-diaminopimelate aminotransferase (DapL), a common in vitro assay measures the "reverse" reaction, which is often more efficient and easier to monitor. pnas.org This reaction involves the conversion of LL-DAP and 2-ketoglutarate into tetrahydrodipicolinate (THDP) and L-glutamate. pnas.orgnih.gov The production of THDP can be detected spectrophotometrically through its reaction with o-aminobenzaldehyde, which forms a colored product. nih.gov The forward, biosynthetic reaction can be quantified in a two-step process where THDP is first generated from meso-DAP. pnas.org

The kinetic properties of DapL from Chlamydia trachomatis (CT390) were determined using such in vitro assays. The results showed that the enzyme functions much more efficiently in the reverse direction, although it is capable of synthesizing LL-DAP under physiological conditions. pnas.org

EnzymeSubstrates (Reverse Reaction)Km (μM)Vmax (μmol·min⁻¹·mg⁻¹)
CT390 (DapL)LL-DAP116 ± 110.58 ± 0.02
2-oxoglutarate2100 ± 200
PC0685 (DapL)LL-DAP6 ± 21.84 ± 0.15
2-oxoglutarate1100 ± 300

Table based on kinetic data for chlamydial DapL enzymes. pnas.org

For other enzymes like N-succinyl-L,L-diaminopimelic acid desuccinylase (DapE), activity is measured by monitoring the hydrolysis of the succinyl group from N-succinyl-L,L-DAP. marquette.edu This can be done spectrophotometrically by observing the decrease in absorbance at 225 nm. marquette.edu Such assays have shown that DapE from H. influenzae is highly specific for the L,L-isomer of SDAP and does not act on other stereoisomers. marquette.edu

In Vivo Assays: In vivo assays, particularly functional complementation, are critical for demonstrating the physiological role of an enzyme within a living organism. This technique often involves using an E. coli mutant strain that is auxotrophic for DAP because it lacks a specific enzyme in the pathway. pnas.orgnih.gov A plasmid containing the gene of interest from another organism is introduced into this mutant. If the foreign gene product is functional, it will "complement" the mutation, restoring the cell's ability to grow on a medium lacking DAP. pnas.orgpnas.org

This approach has been successfully used to confirm the function of DapL from Chlamydia trachomatis, Protochlamydia amoebophila, and Verrucomicrobium spinosum. pnas.orgnih.govpnas.org For example, the dapL gene from V. spinosum was able to restore growth in an E. coli mutant deficient in DAP synthesis, confirming its role as an LL-diaminopimelate aminotransferase in vivo. nih.gov Similarly, the functionality of other DAP pathway enzymes, such as Asd and DapB from C. trachomatis, has been verified through complementation of the respective E. coli auxotrophs. pnas.orgpnas.org

Targeting Ll 2,6 Diaminopimelate Pathways for Antimicrobial Strategies

Essentiality of LL-2,6-Diaminopimelate Pathways in Bacterial Survival

The diaminopimelate (DAP) and lysine (B10760008) biosynthetic pathways are critical for bacterial viability for two primary reasons. nih.gov Firstly, the end-product L-lysine is one of the fundamental amino acids required for protein synthesis. nih.govfrontiersin.org Secondly, the penultimate precursor, meso-diaminopimelate (m-DAP), is an indispensable component of the peptidoglycan (PG) cell wall in the majority of Gram-negative bacteria. nih.govfrontiersin.org In most Gram-positive bacteria, L-lysine fulfills a similar structural role in cross-linking the PG layers. nih.gov This cross-linking provides structural integrity and rigidity to the cell wall, protecting the bacterium from osmotic stress and lysis. nih.gov

Given that humans and other mammals lack the genetic machinery to synthesize lysine de novo, it is considered an essential amino acid that must be obtained from their diet. nih.govnih.gov This fundamental metabolic difference makes the enzymes within the bacterial DAP/lysine pathway ideal targets for antimicrobial drug development. nih.govpnas.org Inhibiting any of the key enzymes in this pathway can disrupt both cell wall construction and protein synthesis, leading to bacterial cell death. nih.govnih.gov Consequently, targeting this pathway offers a selective mechanism of action that should, in principle, have minimal mechanism-based toxicity in humans. nih.govluc.edu The essentiality of this pathway has been confirmed by genetic studies, where the deletion of genes such as dapE has proven lethal to bacteria like Helicobacter pylori and Mycobacterium smegmatis. nih.govnih.govacs.org

Enzymes in LL-2,6-Diaminopimelate Biosynthesis as Antibiotic Targets

The DAP biosynthetic pathway presents multiple enzymatic targets for the development of novel antimicrobial agents. innovareacademics.in Different bacteria utilize several variations of this pathway, including the succinylase, acetylase, dehydrogenase, and aminotransferase pathways, each featuring unique enzymes that can be selectively inhibited.

LL-diaminopimelate aminotransferase (DapL) is a pyridoxal-5'-phosphate (PLP)-dependent enzyme that catalyzes the direct conversion of L-2,3,4,5-tetrahydrodipicolinate (THDP) to LL-DAP in a single transamination step. nih.govfrontiersin.orgresearchgate.net This reaction bypasses the multiple enzymatic steps of the more common acyl pathways. nih.govresearchgate.net

The dapL gene has been identified in approximately 13% of sequenced bacteria, including significant human pathogens such as Chlamydia trachomatis, Leptospira interrogans, and Treponema pallidum, the causative agent of syphilis. nih.gov The relatively narrow distribution of the DapL pathway within the bacterial domain makes it a particularly attractive target for the development of narrow-spectrum antibiotics. nih.gov Such targeted therapies are highly desirable as they can be effective against specific pathogens while minimizing the disruption of the host's beneficial microbiota. The enzyme is functionally active as a homodimer, and computational analyses suggest that this dimeric structure is essential for its stability and function, providing a basis for structure-guided drug design. frontiersin.orgnih.gov

Diaminopimelate epimerase (DapF) catalyzes the stereochemical inversion of LL-2,6-diaminopimelate to meso-DAP, which is the direct precursor for both lysine synthesis and peptidoglycan cross-linking in many bacteria. innovareacademics.inwiley.com This conversion is the penultimate step in the lysine biosynthetic pathway and is critical for bacterial survival. wiley.com The enzyme is absent in mammals, making it a long-standing and promising target for antibiotic development. wiley.comresearchgate.net

DapF belongs to a class of cofactor-independent racemases and epimerases that utilize a pair of conserved cysteine residues in the active site to function as the catalytic acid and base. researchgate.netacs.org The enzyme consists of two homologous domains that form the active site cleft. In some organisms, such as Escherichia coli, DapF exists as a functional dimer, and studies have shown that this dimerization is essential for its catalytic activity. nih.gov The unique structure and mechanism of DapF distinguish it from other enzymes, providing opportunities for the design of specific inhibitors. wiley.com For instance, the DapF in Mycobacterium tuberculosis is essential for the pathogen and shows distinct structural features, such as a tyrosine residue involved in substrate stabilization, that could be exploited for targeted therapy. nih.gov

N-succinyl-L,L-diaminopimelic acid desuccinylase (DapE) is a key enzyme in the widely distributed succinylase variant of the DAP pathway. luc.edumedigraphic.com It catalyzes the hydrolysis of N-succinyl-L,L-diaminopimelic acid (L,L-SDAP) to produce L,L-diaminopimelic acid (L,L-DAP) and succinate (B1194679). nih.govnih.gov This enzyme is found in all Gram-negative and most Gram-positive bacteria, including the notorious ESKAPE pathogens (Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and Enterobacter species), which are known for their significant antibiotic resistance. luc.edu

DapE is a dimeric, zinc-dependent metalloenzyme. medigraphic.comnih.gov Its essential role in bacterial survival has been demonstrated by the fact that its genetic deletion is lethal. nih.govnih.govacs.org As with other enzymes in this pathway, DapE is absent in humans, making it a prime target for developing antibiotics with a new mechanism of action that could circumvent existing resistance issues. luc.edunih.govacs.org Structural studies of DapE from various bacteria, including Haemophilus influenzae and Acinetobacter baumannii, have provided detailed insights into its active site and catalytic mechanism, which are crucial for the rational design of potent and specific inhibitors. nih.govnih.govacs.org

Diaminopimelate Epimerase (DapF) as a Therapeutic Target

Research on Enzyme Inhibitors and Analogues

The unique and essential nature of the enzymes in the LL-2,6-diaminopimelate pathway has spurred significant research into the discovery and design of specific inhibitors. These efforts aim to develop new classes of antibiotics to combat the growing challenge of antimicrobial resistance.

A major strategy in developing inhibitors for DAP pathway enzymes is the design and synthesis of analogues of the natural substrate, LL-2,6-diaminopimelate. researchgate.netacs.org These analogues are designed to bind to the active site of the target enzyme, thereby blocking its function.

For DapL , high-throughput screening of large compound libraries has identified several classes of inhibitors, including aryl hydrazides, rhodanines, barbiturates, and thiobarbiturates. nih.govnih.govnih.govresearchgate.net Subsequent structure-activity relationship (SAR) studies have been conducted to optimize these initial hits, leading to the synthesis of more potent analogues. nih.gov For example, modifications to an o-sulfonamido-arylhydrazide lead compound resulted in inhibitors with improved activity against DapL. frontiersin.org

For DapF , several types of inhibitors have been developed. Aziridine-based analogues of DAP, such as L,L- and D,L-aziDAP, have been shown to be covalent, irreversible inhibitors that "lock" the enzyme in its closed conformation by binding to the catalytic cysteine residues. wiley.comrcsb.org While effective for structural studies, their complex synthesis has prompted the exploration of other inhibitor types. wiley.com More recently, stereoselective synthesis of α-methylDAP analogues has yielded slow-binding inhibitors of DapF. nih.govnih.gov Additionally, a structure-based drug design (SBDD) approach has led to the creation of thiazole (B1198619) and oxazole (B20620) analogues of DAP, which have shown promising antibacterial efficacy. nih.govnih.govresearchgate.net

For DapE , research has identified several promising inhibitors. L-captopril, a known angiotensin-converting enzyme (ACE) inhibitor, was found to be a low-micromolar competitive inhibitor of DapE from Haemophilus influenzae and Neisseria meningitidis. nih.govnih.govebi.ac.uk However, its effectiveness in whole bacteria is limited because it only inhibits the zinc-containing isoform of the enzyme, while the manganese-containing isoform remains active. rsc.org This has guided further research toward finding inhibitors that target all physiologically relevant metallo-isoforms. rsc.org Other developed inhibitors for DapE include various phenyltetrazole amides, pyrazole-based compounds, and indoline (B122111) sulfonamides, identified through high-throughput screening and subsequent synthetic optimization. nih.govluc.edumdpi.comluc.edupulsus.com

Interactive Data Table: Inhibitors of DapL, DapF, and DapE

Compound ClassSpecific InhibitorTarget EnzymeTarget Organism/Enzyme SourceReported IC50/Ki
Hydrazideo-sulfonamido-p-fluorophenyl hydrazideDapLArabidopsis thalianaIC50 = 2.5 µM ebi.ac.uk
BarbiturateBarbiturate derivativeDapLVerrucomicrobium spinosumIC50 ~5 µM researchgate.net
ThiobarbiturateThiobarbiturate derivativeDapLVerrucomicrobium spinosumIC50 ~5 µM researchgate.net
Aziridine AnalogueL,L-aziDAPDapFArabidopsis thalianaCovalent, irreversible inhibitor wiley.comrcsb.org
α-Methyl DAP AnalogueL,L-α-methylDAPDapFAnabaena sp.IC50 = 0.12 mM wiley.com
Thiazole AnalogueThio-DAPDapFE. coli, S. aureus, P. aeruginosa, K. pneumoniaeMIC = 70-80 µg/mL nih.govnih.gov
ThiolL-captoprilDapEHaemophilus influenzaeIC50 = 3.3 µM, Ki = 1.8 µM nih.govnih.govebi.ac.uk
ThiolL-captoprilDapENeisseria meningitidisKi = 2.8 µM nih.gov
Pyrazole AnaloguePyrazole with aminopyridine amideDapEHaemophilus influenzaeIC50 = 17.9 µM mdpi.com
Indoline Sulfonamide5-bromo-6-isoamylsulfonamideDapEHaemophilus influenzae42% inhibition at 200 µM nih.gov

Evaluation of Inhibitor Efficacy Against Bacterial Growth

The inhibition of enzymes within the diaminopimelate (DAP) pathway is predicted to have a significant detrimental effect on bacterial viability. frontiersin.org This is because the pathway is crucial for two essential cellular processes: the synthesis of lysine for protein production and the creation of meso-diaminopimelate (m-DAP), a key component for cross-linking the peptidoglycan cell wall in most Gram-negative bacteria. frontiersin.orgnih.gov Consequently, the efficacy of potential inhibitors is primarily evaluated by their ability to curb bacterial growth, often measured by determining the Minimum Inhibitory Concentration (MIC).

Several studies have identified and tested compounds that inhibit various enzymes in the DAP biosynthesis pathways. For instance, derivatives of diaminopimelic acid, specifically thiazole and oxazole analogues (thio-DAP and oxa-DAP), were synthesized to act as inhibitors of diaminopimelate epimerase (dapF). These compounds demonstrated significant antibacterial efficacy, with MIC values ranging from 70-80 µg/mL against tested bacteria. nih.gov In another study targeting meso-diaminopimelate dehydrogenase (m-Ddh) from Porphyromonas gingivalis, two small-molecule inhibitors showed moderate antimicrobial activity with MICs of 250 µM and 167.45 µM. nih.gov

Furthermore, a comprehensive screening effort identified several classes of compounds that inhibit L,L-diaminopimelate aminotransferase (DapL), a key enzyme in a variant of the DAP pathway. frontiersin.org Compounds including rhodanine, barbiturate, hydrazide, and thiobarbiturate were found to specifically inhibit DapL activity. frontiersin.org Research targeting dihydrodipicolinate synthase (DHDPS), another enzyme in the pathway, identified an inhibitor with MIC values between 8–16 μg/mL against a range of multi-drug resistant Acinetobacter baumannii strains. biorxiv.org

The following table summarizes the findings on the efficacy of various inhibitors targeting enzymes in the diaminopimelate pathway.

Target EnzymeInhibitor Compound(s)Test Organism(s)Measured Efficacy (MIC)
dapFThio-DAP (1), Oxa-DAP (2)Various Bacteria70-80 µg/mL nih.gov
m-DdhCompound 4Porphyromonas gingivalis250 µM nih.gov
m-DdhCompound 5Porphyromonas gingivalis167.45 µM nih.gov
DHDPSPMSHAcinetobacter baumannii8-16 µg/mL biorxiv.org
DapLRhodanine, Barbiturate, Hydrazide, ThiobarbiturateVerrucomicrobium spinosumSpecific Inhibition noted frontiersin.org

This table presents a selection of research findings on inhibitor efficacy.

Development of Narrow-Spectrum Antibacterial Compounds

The diaminopimelate (DAP) and lysine anabolic pathways are attractive targets for developing new antibiotics because they are essential for bacteria but absent in humans, who obtain lysine through their diet. frontiersin.orgpnas.org A significant challenge in antibiotic development is identifying novel enzymatic targets that can lead to compounds with specific activity, minimizing harm to beneficial bacteria in the human microbiome. nih.govfrontiersin.org

The L,L-diaminopimelate aminotransferase (DapL) pathway presents a compelling opportunity for the development of narrow-spectrum antibacterial agents. nih.govfrontiersin.org Unlike other variants of the DAP/lysine synthesis pathway, such as the acyl pathways which are widespread among bacteria, the DapL pathway has a much more limited distribution. nih.govinnovareacademics.in As of 2014, the gene encoding the DapL enzyme had been identified in approximately 13% of the bacterial genomes sequenced and deposited in the NCBI database. frontiersin.orgnih.gov

This restricted presence makes DapL a putative target for narrow-spectrum antibiotics. nih.gov The pathway has been identified in pathogenic bacteria, including species of Chlamydia, Leptospira, and Treponema. frontiersin.orgnih.gov Developing inhibitors that specifically target the DapL enzyme would likely be effective against this select group of pathogens while leaving the majority of other bacteria, which utilize different pathways for lysine synthesis, unaffected. nih.gov This targeted approach is highly desirable as it could reduce the broad ecological disruption often caused by broad-spectrum antibiotics, potentially mitigating issues like the rise of antibiotic resistance and damage to the host's commensal microbiota. nih.gov

Future Directions in Ll 2,6 Diaminopimelate Research

Elucidation of Regulatory Mechanisms of LL-2,6-Diaminopimelate Pathways

The synthesis of LL-DAP is embedded within the broader diaminopimelate (DAP) pathway, which is subject to complex regulatory controls to balance the metabolic flux towards either lysine (B10760008) synthesis for proteins or m-DAP for peptidoglycan assembly. oup.com In bacteria like Escherichia coli, the pathway is regulated by feedback inhibition and transcriptional control. For instance, L-lysine inhibits the enzymes dihydropicolinate synthase (DapA) and diaminopimelate decarboxylase (LysA). oup.com

Future research must focus on uncovering the finer details of these regulatory circuits. A key area of investigation is the transcriptional regulation of pathway genes. In E. coli, intracellular levels of DAP itself regulate the promoter of the dapA gene, which encodes the first enzyme of the pathway. oup.com However, the precise molecular players, such as specific transcription factors or DNA-binding proteins that sense DAP concentrations, remain unidentified. oup.com Advanced molecular biology and genetic screening techniques could be employed to isolate and characterize these regulatory elements. Understanding how cells sense the demand for peptidoglycan versus protein synthesis and accordingly modulate DAP pathway flux is a fundamental question that needs to be addressed. This involves exploring potential allosteric regulation of pathway enzymes by intermediates from cell wall biosynthesis or other related metabolic pathways. For example, Bayesian inference models based on omics data have suggested a previously unknown allosteric regulation of aspartokinase (lysC) by N-succinyl-L,L-2,6-diaminopimelate, a finding that warrants experimental validation. researchgate.net

Advanced Structural and Mechanistic Studies of Enzymes

Detailed knowledge of the three-dimensional structures and catalytic mechanisms of enzymes in the LL-DAP pathway is fundamental for both rational protein engineering and structure-based drug design. Significant progress has been made in characterizing LL-diaminopimelate aminotransferase (LL-DAP-AT or DapL), a pyridoxal-5'-phosphate (PLP)-dependent enzyme that represents a key variant pathway. nih.goviucr.org Crystallographic studies of LL-DAP-AT from Arabidopsis thaliana have provided insights into its substrate recognition mechanism, revealing how it binds both L-glutamate and LL-DAP in a similar fashion. nih.gov

Future work should expand upon these findings. High-resolution structural studies of LL-DAP-AT from various pathogenic bacteria are needed to identify species-specific features that could be exploited for narrow-spectrum antibiotic development. innovareacademics.in Investigating the enzyme's conformational dynamics during catalysis using techniques like time-resolved crystallography and cryo-electron microscopy could reveal transient states and provide a more complete picture of its mechanism. nih.gov

Beyond LL-DAP-AT, other enzymes warrant deeper investigation. For example, diaminopimelate epimerase (DapF), which converts LL-DAP to m-DAP, is another critical enzyme. innovareacademics.in Early studies suggested the presence of an essential sulfhydryl group, and further structural and mechanistic work is needed to confirm this and understand its role in the epimerization reaction. innovareacademics.in Elucidating the structures of all pathway enzymes in complex with substrates, products, and inhibitors will provide a comprehensive blueprint for future engineering and drug discovery efforts. innovareacademics.inresearchgate.net

Table 1: Key Enzymes in LL-2,6-Diaminopimelate Metabolism and Structural Insights

EnzymeAbbreviationFunctionKey Structural/Mechanistic InsightsFuture Research Focus
LL-Diaminopimelate AminotransferaseLL-DAP-AT (DapL)Converts L-tetrahydrodipicolinate to LL-DAP. innovareacademics.inCrystal structures from A. thaliana reveal specific residues (Tyr37, Tyr152, Glu97) for stereospecific substrate recognition. iucr.orgrcsb.orgStructural characterization from pathogenic bacteria; studying enzyme dynamics.
Diaminopimelate EpimeraseDapFEpimerizes LL-DAP to meso-DAP. innovareacademics.inInhibited by thiol-binding reagents, suggesting an essential cysteine residue in the active site. innovareacademics.inClarifying the role of the catalytic cysteine; structural studies with inhibitors.
N-Succinyldiaminopimelate DesuccinylaseDapERemoves the succinyl group to form LL-DAP in the succinylase pathway. innovareacademics.inRecognizes the LL-DAP isomer specifically. innovareacademics.inInvestigating the mechanism of substrate specificity and catalysis.
Diaminopimelate DecarboxylaseLysADecarboxylates meso-DAP to form L-lysine. wikipedia.orgSubject to feedback inhibition by L-lysine. oup.comwikipedia.orgUnderstanding the structural basis of allosteric regulation.

Engineering of LL-2,6-Diaminopimelate Biosynthesis for Industrial Applications (e.g., Lysine Production)

The global market for L-lysine, an essential amino acid used primarily as an animal feed supplement, is substantial, driving research into improving its production through microbial fermentation. innovareacademics.in Industrial production predominantly uses strains of Corynebacterium glutamicum and E. coli. nih.govnih.gov A key strategy for enhancing lysine yield is to engineer the DAP pathway to overcome rate-limiting steps and bypass feedback regulation.

Future engineering efforts will focus on more sophisticated and integrated approaches. This includes upregulating the more efficient dehydrogenase pathway, which directly converts tetrahydrodipicolinate to meso-DAP, by overexpressing the diaminopimelate dehydrogenase (ddh) gene while potentially downregulating competing pathways like the succinylase pathway. nih.govresearchgate.net For instance, weakening the expression of the dapD gene (tetrahydrodipicolinate succinylase) in combination with ddh overexpression has been shown to significantly boost lysine titers in C. glutamicum. researchgate.net Other successful strategies involve the overexpression of feedback-resistant mutants of key enzymes like aspartokinase (lysC) and dihydrodipicolinate synthase (dapA). nih.gov

Managing the cellular environment, such as the concentration of ammonium (B1175870) (NH₄⁺), is also crucial, as the dehydrogenase pathway is more active at high NH₄⁺ concentrations. nih.govresearchgate.net Future work could involve engineering nitrogen regulatory systems, such as by knocking out the regulator AmtR, to sustain high pathway flux without requiring excessively high external ammonium levels. researchgate.net Systems biology approaches, combining metabolic modeling with targeted genetic modifications, will be essential to systematically optimize the entire production pathway, from precursor supply to final product export.

Table 2: Genetic Engineering Strategies for Enhanced L-Lysine Production

OrganismGenetic Modification StrategyTarget Gene(s)Observed EffectReference
Corynebacterium glutamicumUpregulation of dehydrogenase pathwayOverexpression of ddhIncreased L-lysine production, especially at high NH₄⁺ concentrations. researchgate.net
Corynebacterium glutamicumWeakening of succinylase pathwayAttenuation of dapDEnhanced flux through the dehydrogenase pathway, leading to higher lysine yield. researchgate.net
Escherichia coliOvercoming feedback inhibitionOverexpression of feedback-resistant lysC mutantAlleviated feedback inhibition by lysine, increasing production. nih.gov
Escherichia coliIncreasing pathway enzyme levelsOverexpression of dapA, dapB, lysAEnhanced overall efficiency of the lysine synthesis pathway. nih.gov
Corynebacterium glutamicumModifying nitrogen regulationKnockout of amtRIncreased L-lysine production by reducing the requirement for high NH₄⁺ levels. researchgate.net

Novel Approaches for Antimicrobial Discovery Targeting LL-2,6-Diaminopimelate Metabolism

The DAP pathway is an exceptionally attractive target for novel antibiotics because it is essential for the survival of most bacteria yet is absent in humans. nih.govrcsb.org This provides a therapeutic window for developing compounds with high specificity and potentially low toxicity. researchgate.net The enzymes involved in the synthesis and modification of LL-DAP are prime candidates for inhibition.

A promising future direction is the development of narrow-spectrum antibiotics. The LL-DAP-AT (DapL) pathway variant is found in a limited but significant number of pathogenic bacteria, including species of Chlamydia, Leptospira, and Treponema, but not in most commensal gut bacteria. nih.gov Targeting the DapL enzyme could therefore lead to potent drugs that are less likely to disrupt the host microbiome. Structure-based drug design, leveraging the known crystal structures of DapL, is a key approach to developing specific inhibitors. nih.goviucr.org

Beyond DapL, other enzymes like diaminopimelate epimerase (DapF), tetrahydrodipicolinate N-succinyltransferase (DapD), and UDP-N-acetylmuramoyl-l-alanyl-d-glutamate-2,6-diaminopimelate ligase (MurE) are also validated targets. researchgate.netresearchgate.netmdpi.com High-throughput screening of chemical libraries, followed by medicinal chemistry optimization of hits, is a viable strategy. For example, small-molecule inhibitors with a sulfonamide core have been identified for meso-diaminopimelate dehydrogenase (m-Ddh) from Porphyromonas gingivalis. plos.org Future research should focus on discovering novel chemical scaffolds and exploring multi-target inhibitors that could potentially reduce the emergence of drug resistance. mdpi.com

Understanding LL-2,6-Diaminopimelate in Non-Model Organisms and Diverse Environments

While much of the initial research on the DAP pathway was conducted in model organisms like E. coli and Bacillus subtilis, the discovery of the aminotransferase (DapL) pathway has expanded the field to a more diverse range of organisms. innovareacademics.ininnovareacademics.in This pathway has been identified in plants (Arabidopsis thaliana), cyanobacteria, and several pathogenic and environmental bacteria, including Chlamydia trachomatis, Verrucomicrobium spinosum, and Clostridium thermocellum. innovareacademics.inpnas.orgplos.orgfrontiersin.org

A key future direction is to systematically survey the prevalence and diversity of DAP biosynthetic pathways across the bacterial domain using genomic and metagenomic data. This will help to understand the evolutionary relationships between the different pathway variants and identify more organisms that rely exclusively on the DapL pathway, making them potential targets for narrow-spectrum antibiotics. nih.govpnas.org

Furthermore, detailed biochemical and genetic characterization of the LL-DAP pathway in these non-model organisms is crucial. frontiersin.org For instance, some bacteria, like Bacteroides fragilis, appear to have redundant pathways for DAP synthesis, possessing both the DapL and Ddh enzymes. innovareacademics.in Understanding why and under which environmental conditions each pathway is utilized is an important area for future study. Organisms like V. spinosum, which are genetically tractable and utilize the DapL pathway, can serve as excellent model systems for this research, facilitating the study of gene essentiality and the in vivo effects of potential inhibitors. plos.orgfrontiersin.org

Integration of Omics Data for Systems-Level Understanding of LL-2,6-Diaminopimelate Metabolism

To fully comprehend the complexity of LL-DAP metabolism and its integration with other cellular processes, a systems-level approach is required. The integration of multi-omics datasets—including genomics, transcriptomics, proteomics, and metabolomics—into comprehensive mathematical models provides a powerful framework for this purpose. mdpi.com

Future research will increasingly rely on these integrative approaches. Genome-scale metabolic models (GEMs) can be constructed for organisms of interest and then constrained with experimental omics data to predict metabolic fluxes and identify key control points within the LL-DAP pathway. mdpi.com This can reveal how the pathway responds to genetic perturbations or changing environmental conditions. For example, a Bayesian modeling approach using limited omics data was able to infer flux control coefficients for the lysine biosynthesis pathway and even suggest a novel allosteric regulatory interaction. researchgate.net

User-friendly computational pipelines, such as COMO (Constraint-based Optimization of Metabolic Objectives), are being developed to streamline the integration of multi-omics data for building context-specific metabolic models and identifying potential drug targets. nih.gov Applying these tools to study the LL-DAP pathway in pathogenic bacteria could accelerate the discovery of novel antibiotic targets by predicting which enzyme inhibitions would be most detrimental to the cell. nih.govcmbio.io This systems-level understanding will be invaluable for guiding both metabolic engineering strategies for lysine production and the development of next-generation antimicrobials.

Q & A

Q. What is the enzymatic pathway for LL-2,6-diaminopimelate(2−) in lysine biosynthesis?

LL-2,6-diaminopimelate(2−) (LL-DAP) is a key intermediate in the diaminopimelate (DAP) pathway of lysine biosynthesis. It is synthesized via the transamination of tetrahydrodipicolinate by LL-diaminopimelate aminotransferase (EC 2.6.1.83), using 2-oxoglutarate as a co-substrate . LL-DAP is then epimerized to meso-DAP by diaminopimelate epimerase (EC 5.1.1.7), which is subsequently decarboxylated to lysine . Methodological validation includes enzyme activity assays (e.g., monitoring glutamate production via HPLC) and isotopic tracing of carbon flow in Escherichia coli or Bacillus subtilis models .

Q. How can LL-2,6-diaminopimelate(2−) be detected and quantified in microbial cultures?

Detection methods include:

  • Liquid Chromatography-Mass Spectrometry (LC-MS) : Quantifies LL-DAP and its isomers with high specificity, using deuterated internal standards .
  • Isotopic Labeling : Tracking 13C^{13}\text{C}-labeled intermediates in metabolic flux analysis (MFA) to resolve scrambling artifacts caused by symmetric carbon positions in LL-DAP .
  • Enzymatic Assays : Coupling LL-DAP epimerization (via EC 5.1.1.7) to NADH-dependent reactions for spectrophotometric detection .

Advanced Research Questions

Q. How do isotopic scrambling artifacts complicate 13C^{13}\text{C}13C-MFA of LL-2,6-diaminopimelate(2−), and how are they resolved?

LL-DAP’s rotational symmetry creates biochemical indistinguishability between carbon positions, leading to n!&#36; labeling variants in scrambling reactions. This introduces ambiguity in flux estimation. To address this, tools like **FluxML** explicitly model symmetric reactions by enumerating all possible isotopomer mappings <span data-key="45" class="reference-num" data-pages="undefined">1</span>. Experimental validation involves parallel labeling experiments with distinct &#36;^{13}\text{C}-glucose tracers (e.g., [1-13C^{13}\text{C}] vs. [U-13C^{13}\text{C}]) to constrain flux solutions .

Q. What computational methods infer LL-2,6-diaminopimelate(2−)-mediated allosteric regulation in metabolic networks?

Bayesian inference integrates multiomics data (e.g., transcriptomics, fluxomics) to predict regulatory interactions. For example, SDAP (N-succinyl-LL-DAP) was identified as an allosteric inhibitor of lysC (aspartokinase III) in lysine biosynthesis using posterior predictive distributions and elasticity analysis . Key steps include:

  • Constraint-based modeling (e.g., flux balance analysis) to narrow feasible flux states.
  • Markov Chain Monte Carlo (MCMC) sampling to estimate parameter uncertainties .

Q. Why is LL-2,6-diaminopimelate(2−) classified as an essential metabolite in genome-scale metabolic models (GEMs)?

Flux-sum attenuation analysis in E. coli GEMs (e.g., iAF1260) identified LL-DAP as essential due to its role in lysine and peptidoglycan synthesis. Full attenuation of its flux-sum (i.e., blocking all producing/consuming reactions) reduced biomass yield to zero, indicating lethality . This aligns with gene essentiality data showing that dapD/dapE (LL-DAP biosynthesis genes) are indispensable in Streptococcus sanguinis .

Q. How do transcriptional changes under stress conditions affect LL-2,6-diaminopimelate(2−) accumulation?

In Staphylococcus aureus, LL-DAP levels increased under stress (e.g., antimicrobial exposure) due to upregulation of dapB (dihydrodipicolinate reductase) and lysA (decarboxylase). Transcriptomic profiling via RNA-seq revealed a 1.4-fold increase in lysA expression, correlating with elevated meso-DAP-to-lysine conversion . Methodological controls include qRT-PCR validation and knockout strains to confirm gene-phenotype linkages.

Q. What contradictions exist in LL-2,6-diaminopimelate(2−)’s role across bacterial species?

While B. subtilis uses meso-DAP for peptidoglycan crosslinking, S. aureus replaces it with lysine, rendering meso-DAP biosynthesis non-essential in the latter . This divergence necessitates species-specific gene essentiality screens (e.g., transposon mutagenesis) and comparative genomic analysis to identify conserved pathway nodes.

Methodological Considerations

  • Experimental Design : For isotopic tracing, use chemostat cultures to achieve metabolic steady-state, minimizing noise in flux estimates .
  • Data Contradictions : Discrepancies in enzyme kinetics (e.g., EC 5.1.1.7 activity in Arabidopsis thaliana vs. bacteria) may arise from pH or cofactor differences; validate using recombinant protein assays .

Retrosynthesis Analysis

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LL-2,6-diaminopimelate(2-)
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Reactant of Route 2
LL-2,6-diaminopimelate(2-)

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.